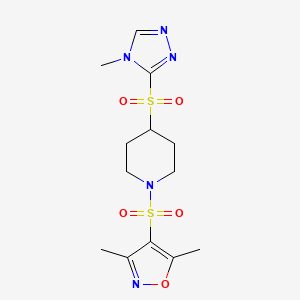
Ethyl 3-iodobenzenecarboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-iodobenzenecarboximidate (EIBC) is a chemical compound that is widely used in scientific research. It is a derivatizing reagent that is used to modify the structure of proteins and peptides. EIBC is a highly reactive compound that reacts with the amino groups of proteins and peptides to form stable amide bonds. This modification of the protein or peptide structure can be used to study the structure, function, and interactions of proteins, as well as to develop new drugs and diagnostic tools.
作用機序
Ethyl 3-iodobenzenecarboximidate reacts with the amino groups of proteins and peptides to form stable amide bonds. This modification of the protein or peptide structure can be used to study the structure, function, and interactions of proteins. The reaction is highly specific and can be used to selectively modify specific amino acid residues in a protein or peptide.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on the body. It is a chemical reagent that is used in scientific research and does not have any therapeutic or diagnostic applications.
実験室実験の利点と制限
Ethyl 3-iodobenzenecarboximidate has several advantages for use in lab experiments. It is a highly reactive compound that can selectively modify specific amino acid residues in a protein or peptide. It is also relatively easy to synthesize and can be used in a wide range of experimental settings.
However, there are also some limitations to the use of this compound in lab experiments. It is a highly reactive compound that can modify multiple sites in a protein or peptide, which can make it difficult to interpret the results of experiments. It is also important to use this compound in a well-controlled environment, as it can be hazardous if not handled properly.
将来の方向性
There are several potential future directions for the use of Ethyl 3-iodobenzenecarboximidate in scientific research. One potential area of research is the development of new labeling techniques that can be used to selectively modify specific amino acid residues in a protein or peptide. Another potential area of research is the use of this compound in the development of new diagnostic tools and therapies for diseases that are caused by protein misfolding or aggregation.
Conclusion
This compound is a chemical compound that is widely used in scientific research. It is a derivatizing reagent that is used to modify the structure of proteins and peptides. This compound can be synthesized relatively easily and can be used in a wide range of experimental settings. Its highly specific reactivity makes it a valuable tool for studying the structure, function, and interactions of proteins and peptides.
合成法
Ethyl 3-iodobenzenecarboximidate can be synthesized by reacting ethyl 3-aminobenzoate with iodine and hydrochloric acid. The reaction results in the formation of this compound as a white crystalline solid. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
Ethyl 3-iodobenzenecarboximidate is widely used in scientific research as a derivatizing reagent. It is used to modify the structure of proteins and peptides to study their structure, function, and interactions. This compound can be used to label specific amino acid residues in a protein or peptide, which can then be detected using various analytical techniques. This labeling can provide valuable information about the structure and function of the protein or peptide.
特性
IUPAC Name |
ethyl 3-iodobenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXKAOBWPNYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)

![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)
![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)


![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)
![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)
